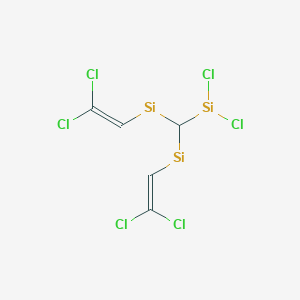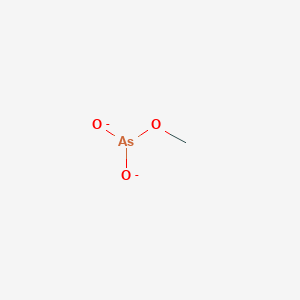
1,1,1-Trifluoro-3,4-dimethylhexa-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3,4-dimethylhexa-2,4-diene is a fluorinated organic compound characterized by the presence of trifluoromethyl and diene functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-3,4-dimethylhexa-2,4-diene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of trifluoromethylated intermediates with suitable dienes. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-3,4-dimethylhexa-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and other oxygen donors.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1,1,1-Trifluoro-3,4-dimethylhexa-2,4-diene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3,4-dimethylhexa-2,4-diene involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl group can enhance the compound’s reactivity and stability, while the diene functionality allows for various addition and cyclization reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: Another fluorinated compound with similar reactivity but different structural features.
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: Shares the trifluoromethyl group but has different substituents and reactivity patterns.
Properties
CAS No. |
651724-53-7 |
|---|---|
Molecular Formula |
C8H11F3 |
Molecular Weight |
164.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-3,4-dimethylhexa-2,4-diene |
InChI |
InChI=1S/C8H11F3/c1-4-6(2)7(3)5-8(9,10)11/h4-5H,1-3H3 |
InChI Key |
RVAFOTMNQKKAOC-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=CC(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B12526130.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]-](/img/structure/B12526152.png)
![Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B12526153.png)
![5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene](/img/structure/B12526154.png)
![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B12526162.png)
![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide](/img/structure/B12526167.png)


![N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine](/img/structure/B12526181.png)

![1H-Imidazole, 4-chloro-2-[(2,5-difluorophenyl)methyl]-5-phenyl-](/img/structure/B12526197.png)
![6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid](/img/structure/B12526209.png)
![1,1'-{7-[(But-2-yn-1-yl)oxy]hepta-1,3-diene-6,6-diyl}dibenzene](/img/structure/B12526216.png)

